molecular formula C12H15BrN2 B15065132 N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine

N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine

Cat. No.: B15065132
M. Wt: 267.16 g/mol
InChI Key: BABOYAZHZWCPFF-UHFFFAOYSA-N
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Description

N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine is a synthetic indole derivative of interest in medicinal chemistry and drug discovery research. With the molecular formula C10H11BrN2 and a molecular weight of 254.11 g/mol, this compound features a 5-bromo-7-methyl-1H-indole core scaffold, a structure recognized as a privileged scaffold in pharmaceutical development . The substitution pattern, including a bromo substituent at the 5-position and a methyl group at the 7-position of the indole ring, offers potential for specific electronic and steric modulation. The N-ethylamine chain on the 2-position methyl group classifies this molecule as a functionalized indole, designed for use as a key building block in organic synthesis. It may serve as a precursor for the development of novel bioactive molecules or as a intermediate in the construction of more complex chemical entities. Indole-based structures are extensively investigated for their diverse biological activities, including potential as antidiabetic, anti-inflammatory, anticancer, antimicrobial, and antioxidant agents . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly around the 2-position of the indole ring, and to synthesize hybrid molecules by coupling with other pharmacophores. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H15BrN2

Molecular Weight

267.16 g/mol

IUPAC Name

N-[(5-bromo-7-methyl-1H-indol-2-yl)methyl]ethanamine

InChI

InChI=1S/C12H15BrN2/c1-3-14-7-11-6-9-5-10(13)4-8(2)12(9)15-11/h4-6,14-15H,3,7H2,1-2H3

InChI Key

BABOYAZHZWCPFF-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC2=C(N1)C(=CC(=C2)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine typically involves the following steps:

    Bromination: The starting material, 7-methylindole, undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Formylation: The brominated product is then formylated at the 2-position using a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3).

    Reductive Amination: The formylated product undergoes reductive amination with ethanamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The bromine and methyl groups may enhance its binding affinity and specificity towards certain targets, contributing to its unique biological activities.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: Lacks the ethanamine group, making it less versatile in biological applications.

    7-Methylindole: Lacks the bromine atom, affecting its reactivity and biological properties.

    2-Methylindole: Lacks both the bromine and ethanamine groups, resulting in different chemical and biological behaviors.

Uniqueness

N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine is unique due to the presence of both the bromine and methyl groups on the indole ring, along with the ethanamine group. This combination of functional groups enhances its reactivity and potential biological activities, making it a valuable compound for research and development.

Biological Activity

N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine, an indole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Indole and its derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Indole derivatives typically exert their biological effects through interactions with various molecular targets. The mechanisms include:

  • Receptor Binding : Indole derivatives can bind to multiple receptors, influencing cellular signaling pathways.
  • Enzyme Interaction : They may act as enzyme inhibitors or activators, affecting metabolic pathways.
  • Gene Expression Modulation : These compounds can alter gene expression profiles, impacting cellular function and behavior.

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways:

  • Antimicrobial Activity : Exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Potential to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : May reduce inflammation by modulating cytokine production.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various indole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens.

CompoundMIC (µg/mL)Target Organism
N-(5-Br-7-Me-Indol)16Methicillin-resistant Staphylococcus aureus (MRSA)
N-(5-Br-7-Me-Indol)20Escherichia coli
N-(5-Br-7-Me-Indol)25Candida albicans

These results indicate that the compound possesses significant antimicrobial activity, particularly against MRSA .

Anticancer Activity

The compound was also investigated for its antiproliferative effects on various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 (µM)Mechanism of Action
HeLa0.52Induces apoptosis; disrupts microtubule dynamics
MCF-70.34Cell cycle arrest in G2/M phase
HT-290.86Inhibits tubulin polymerization

The findings suggest that this compound has potent anticancer activity, comparable to established chemotherapeutic agents .

Anti-inflammatory Activity

In vivo studies indicated that the compound could significantly reduce paw edema in carrageenan-induced inflammation models. The results showed a dose-dependent inhibition of edema, suggesting potential therapeutic applications in treating inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A recent study focused on the synthesis and evaluation of various indole derivatives, including this compound. The compound demonstrated promising antibacterial activity against MRSA and exhibited low cytotoxicity in human cell lines, making it a candidate for further development as an antimicrobial agent .

Case Study 2: Cancer Therapeutics

Another investigation highlighted the compound's ability to induce cell cycle arrest in cancer cells. The study utilized flow cytometry to analyze cell cycle distribution post-treatment with varying concentrations of this compound. Results confirmed significant G2/M phase arrest, indicating its potential as a chemotherapeutic agent targeting microtubule dynamics .

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